5'-Hydrazino-5'-deoxyguanosine

説明

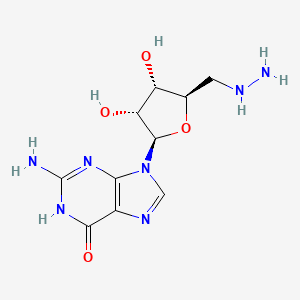

5’-Hydrazino-5’-deoxyguanosine is a modified guanosine analog. It consists of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose. Unlike regular guanosine, it lacks one hydroxyl group at the 2’ position of the ribose sugar, making it a deoxyribonucleoside. HG2 plays a crucial role in DNA and RNA research, particularly in specialized investigations .

Synthesis Analysis

The synthesis of HG2 involves specific chemical reactions. One efficient method for its preparation is through azide-alkyne click reaction . This approach allows the introduction of aryl groups at the 5’ position of the guanosine ring, yielding various HG2 analogs. These derivatives have shown promise in antileishmanial activities .

Molecular Structure Analysis

The molecular structure of HG2 reveals a guanine base attached to a deoxyribose sugar. Notably, the 5’-hydrazino group distinguishes it from regular guanosine. In the solid state, HG2 can self-assemble into supramolecular hydrogels, forming extended 1D ion-channel assemblies. These structures entangle to create stable and long-lived hydrogels .

Chemical Reactions Analysis

- Aza-Michael Addition/Cyclization :

Physical And Chemical Properties Analysis

科学的研究の応用

RNA Transcript Labeling

5′-deoxy-5′-hydrazinylguanosine has been incorporated into the 5′-termini of RNA transcripts using T7 RNA polymerase. This incorporation provides 5′-hydrazinyl-RNA, facilitating the labeling and purification of RNA. Such labeled RNA has been successfully utilized in assays to study endoribonuclease activity, validating the application of 5'-Hydrazino-5'-deoxyguanosine in RNA research (Skipsey et al., 2013).

Structural Studies in Biochemistry

This compound contributes to the understanding of the structure and behavior of biomolecules. For instance, the study of deoxyguanosine-5'-monophosphate in aqueous solution, forming hexagonal and cholesteric columnar phases, involves this compound. This research sheds light on the forces and interactions within these structures, such as hydration forces, essential for understanding DNA and RNA behavior in biological systems (Mariani & Saturni, 1996).

Research in Radiation Chemistry

The compound plays a significant role in radiation chemistry studies, particularly in understanding DNA damage and repair mechanisms. Research involving gamma irradiation of deaerated aqueous solutions of 2'-deoxyguanosine, where this compound is a key component, helps in elucidating the formation of specific DNA lesions due to radiation. This has implications for understanding cellular responses to radiation and DNA repair pathways (Berger & Cadet, 1983).

Energetic Material Studies

In the field of materials science, particularly in the study of energetic materials, this compound derivatives show potential. For example, the synthesis and characterization of high-density energetic salts containing nitrogen-rich anions and hydrazinotetrazolium cation are relevant. These salts demonstrate significant potential in areas like propellant chemistry and explosives (Lin et al., 2013).

作用機序

特性

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O4/c11-10-15-7-4(8(20)16-10)13-2-17(7)9-6(19)5(18)3(21-9)1-14-12/h2-3,5-6,9,14,18-19H,1,12H2,(H3,11,15,16,20)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYADLCSEREDBG-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CNN)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CNN)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)

![N-[2-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451094.png)

![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1451097.png)